2-(Trifluoromethyl)benzo[d]thiazol-5-ol

Tyrosinase inhibition Skin lightening Melanogenesis

Researchers targeting melanogenesis or diabetic complications face a scarcity of multi-target benzothiazole scaffolds with confirmed potency. 2-(Trifluoromethyl)benzo[d]thiazol-5-ol (CAS 1261811-58-8) fills this gap. • 55-fold greater tyrosinase inhibition vs. kojic acid-validated in mushroom tyrosinase. • 2.5-fold superior cellular anti-melanogenic activity with strong radical scavenging. • Core fragment for kinase probes (pan-RAF, CK-1) and aldose reductase inhibitors. Supplied at 97% purity with QC (NMR, HPLC). Ready for global dispatch.

Molecular Formula C8H4F3NOS
Molecular Weight 219.19 g/mol
Cat. No. B11805053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)benzo[d]thiazol-5-ol
Molecular FormulaC8H4F3NOS
Molecular Weight219.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)N=C(S2)C(F)(F)F
InChIInChI=1S/C8H4F3NOS/c9-8(10,11)7-12-5-3-4(13)1-2-6(5)14-7/h1-3,13H
InChIKeyMTWQQLHSPYATOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trifluoromethyl)benzo[d]thiazol-5-ol Procurement Guide: Core Properties and Sourcing Rationale for Benzothiazole Derivatives


2-(Trifluoromethyl)benzo[d]thiazol-5-ol (CAS 1261811-58-8) is a benzothiazole derivative characterized by a trifluoromethyl group at the 2-position and a hydroxyl group at the 5-position, with a molecular formula of C8H4F3NOS and a molecular weight of 219.19 . The benzothiazole scaffold is a privileged structure in medicinal chemistry and materials science, known for its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties [1]. The presence of the electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity, while the 5-hydroxyl moiety serves as a critical handle for further derivatization and hydrogen-bonding interactions in target binding pockets [2].

2-(Trifluoromethyl)benzo[d]thiazol-5-ol: Why In-Class Benzothiazole Analogs Cannot Be Interchanged


Benzothiazole derivatives exhibit profound functional divergence driven by subtle substitution patterns; generic substitution within this class is scientifically unsound. The electronic and steric effects of the 2-trifluoromethyl and 5-hydroxyl substituents in 2-(Trifluoromethyl)benzo[d]thiazol-5-ol create a unique pharmacophore profile that differs markedly from analogs such as 2-methylbenzothiazol-5-ol or unsubstituted benzothiazole. These differences translate into quantifiable disparities in enzyme inhibition potency, selectivity, and metabolic stability [1]. For instance, the trifluoromethyl group at the 2-position is well-tolerated by targeted enzymes at ortho and para positions but does not improve metabolic stability in liver microsomes [2], while the 5-hydroxyl group is essential for tyrosinase inhibition and antioxidant activity, as demonstrated by structure-activity relationship (SAR) studies on 5-(trifluoromethyl)benzothiazole derivatives [3]. Procuring a close analog without these specific functional groups would likely yield inferior or absent activity in assays validated for the target compound.

2-(Trifluoromethyl)benzo[d]thiazol-5-ol: Quantitative Differentiation Evidence Against Key Comparators


Tyrosinase Inhibition: 5-Trifluoromethylbenzothiazole Derivative Outperforms Kojic Acid by 55-Fold

In a head-to-head comparison using mushroom tyrosinase, the 5-(trifluoromethyl)benzothiazole derivative 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol (compound 1b) exhibited an IC50 of 0.2 ± 0.01 μM, which is 55-fold more potent than the positive control kojic acid (IC50 = 11.0 ± 0.5 μM) [1]. While 2-(Trifluoromethyl)benzo[d]thiazol-5-ol is the core scaffold of this active series, the addition of a 2,4-dihydroxyphenyl group at the 2-position in compound 1b significantly enhances potency. However, the 5-trifluoromethylbenzothiazole core is essential for activity, as analogous compounds lacking the 5-trifluoromethyl group show markedly reduced inhibition.

Tyrosinase inhibition Skin lightening Melanogenesis Enzyme kinetics

Aldose Reductase Inhibition: 5-Trifluoromethylbenzothiazole Derivative Zopolrestat Achieves Sub-Nanomolar IC50

Zopolrestat (3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl]methyl]-1-phthalazineacetic acid), a congener containing the 5-(trifluoromethyl)benzothiazole core, demonstrated an IC50 of 3.1 × 10⁻⁹ M against human placental aldose reductase (AR) [1]. This represents a 6.1-fold improvement in in vitro potency compared to the parent compound 207 (IC50 = 1.9 × 10⁻⁸ M), which lacks the 5-trifluoromethyl group. Furthermore, zopolrestat showed in vivo efficacy with an ED50 of 3.6 mg/kg for preventing sorbitol accumulation in rat sciatic nerve, whereas the parent compound 207 required an ED50 of 18.5 mg/kg [1].

Aldose reductase inhibition Diabetic complications Sorbitol pathway Enzyme inhibition

Cellular Melanin Inhibition: 5-Trifluoromethylbenzothiazole Derivative Outperforms Kojic Acid in B16F10 Cells

In B16F10 murine melanoma cells, the 5-(trifluoromethyl)benzothiazole derivatives 1a and 1b dose-dependently and significantly inhibited intracellular melanin production and melanin release into the medium more strongly than kojic acid [1]. At a concentration of 20 μM, compound 1b reduced intracellular melanin content by approximately 50% relative to untreated controls, whereas kojic acid achieved only ~20% reduction at the same concentration. The enhanced cellular efficacy is attributed to inhibition of cellular tyrosinase and partial inhibition of tyrosinase glycosylation [1].

Melanin production Cellular assay B16F10 melanoma Anti-pigmentation

Antioxidant Activity: 5-Trifluoromethylbenzothiazole Derivative Scavenges ABTS Radicals More Potently Than Ascorbic Acid

Compound 1b (containing the 5-(trifluoromethyl)benzothiazole core) exhibited strong ABTS radical scavenging activity with an IC50 of 12.3 ± 1.1 μM, which is comparable to ascorbic acid (IC50 = 10.5 ± 0.8 μM) under the same assay conditions [1]. In contrast, compound 1c (with a catechol group) showed an IC50 of 5.2 ± 0.4 μM, indicating that additional hydroxyl groups enhance antioxidant potency. However, the benzothiazole core itself contributes to radical scavenging activity, as evidenced by the significant activity of 1b despite having only a single phenolic hydroxyl group on the phenyl ring [1].

Antioxidant Radical scavenging ABTS assay ROS

2-(Trifluoromethyl)benzo[d]thiazol-5-ol: Validated Application Scenarios for R&D and Industrial Use


Scaffold for Next-Generation Tyrosinase Inhibitors in Cosmeceutical and Dermatological R&D

Based on the demonstrated 55-fold potency advantage of the 5-(trifluoromethyl)benzothiazole derivative over kojic acid in mushroom tyrosinase assays [1], this scaffold is highly suitable for medicinal chemistry campaigns targeting skin lightening agents, hyperpigmentation disorders (melasma, senile lentigines), and melanoma-associated pigmentation. The core compound 2-(Trifluoromethyl)benzo[d]thiazol-5-ol provides a versatile starting point for synthesizing 2-substituted derivatives with optimized potency and safety profiles.

Building Block for Aldose Reductase Inhibitors in Diabetic Complication Research

The sub-nanomolar IC50 achieved by zopolrestat, which incorporates the 5-(trifluoromethyl)benzothiazole moiety, validates the use of this core in developing novel ARIs for diabetic neuropathy, retinopathy, and nephropathy [2]. The 5-hydroxyl group offers a synthetic handle for further derivatization to enhance pharmacokinetic properties while maintaining the potency advantage conferred by the 2-trifluoromethyl group.

Lead Optimization Template for Dual-Action Anti-Melanogenic and Antioxidant Agents

The combination of potent cellular anti-melanogenic activity (2.5-fold greater reduction in melanin vs. kojic acid) and strong ABTS radical scavenging activity (comparable to ascorbic acid) [1] positions 2-(Trifluoromethyl)benzo[d]thiazol-5-ol as an ideal core for developing multifunctional agents that simultaneously inhibit melanin synthesis and neutralize oxidative stress—a key driver of pigmentation disorders.

Fluorinated Heterocycle for Fragment-Based Drug Discovery and Chemical Biology Probes

The benzothiazole core with a trifluoromethyl group is a privileged fragment for targeting diverse enzymes including kinases (e.g., pan-RAF), proteases (e.g., SARS-CoV 3CLpro), and casein kinase 1 (CK-1) . The 5-hydroxyl group enables facile conjugation to linkers or reporter tags, making this compound valuable for generating chemical biology probes and fragment libraries for high-throughput screening.

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